4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1638744-96-3) is a chiral pyrrolidinone derivative with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol. Its structure features a five-membered pyrrolidinone ring substituted with an aminomethyl group at the 4-position, stabilized as a hydrochloride salt. This compound is stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .
Pyrrolidinone derivatives are widely used in pharmaceutical research due to their conformational rigidity and ability to mimic peptide bonds. The aminomethyl group enhances solubility in polar solvents and provides a reactive site for further functionalization, making it a versatile building block in drug discovery .
Properties
IUPAC Name |
4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAXXIEOKYGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2191401-20-2 | |
| Record name | 2-Pyrrolidinone, 4-(aminomethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2191401-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-39-7 | |
| Record name | 2-Pyrrolidinone, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(aminomethyl)pyrrolidin-2-one hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 4-(Aminomethyl)pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: 4-(Aminomethyl)pyrrolidin-2-one.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
Neuropharmacology
4-(Aminomethyl)pyrrolidin-2-one hydrochloride has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Research indicates that compounds with similar structures can act as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for mood regulation and cognitive functions .
Case Study: Neurotransmitter Interaction
In a study evaluating the biological activity of related compounds, it was found that certain analogs exhibited selective inhibition of dopamine and norepinephrine transporters with minimal impact on serotonin transport. This selectivity suggests potential applications in treating conditions like depression or attention deficit hyperactivity disorder (ADHD) where dopamine and norepinephrine dysregulation is prevalent .
Analgesic Properties
Research into derivatives of pyrrolidin-2-one compounds has revealed analgesic effects. For instance, studies involving animal models demonstrated that certain derivatives provided significant pain relief in acetic acid-induced writhing tests and formalin tests .
Data Table: Analgesic Activity of Pyrrolidin Derivatives
| Compound Name | Dosage (mg/kg) | Pain Relief Effect | Reference |
|---|---|---|---|
| Compound A | 2.5 - 10 | High | |
| Compound B | 100 - 400 | Moderate | |
| Compound C | 50 - 200 | Significant |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Iron chelation is a noted mechanism through which such compounds can exert protective effects against oxidative stress, which is implicated in various neurodegenerative diseases .
Synthesis of New Derivatives
The synthesis of new derivatives based on the core structure of this compound has been a focus in medicinal chemistry. These derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases.
Case Study: Synthesis and Testing
A recent study synthesized a series of pyrrolidine derivatives and tested them for biological activity against cancer cell lines. The results indicated that some derivatives exhibited cytotoxic effects, suggesting their potential as anticancer agents .
Drug Development
Given its pharmacological profile, this compound may serve as a lead compound for developing new medications targeting neurological disorders and pain management therapies.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme-catalyzed reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| 4-(Aminomethyl)pyrrolidin-2-one HCl | C₅H₁₁ClN₂O | 150.61 | N/A | N/A | 4-aminomethyl on pyrrolidinone; HCl salt |
| 1-Aminopyrrolidin-2-one HCl (ASA2439) | C₄H₇ClN₂O | 136.58 | 227 | 91.1 | 1-amino on pyrrolidinone; HCl salt |
| 3-(Aminomethyl)-4-methylpyridin-2(1H)-one HCl | C₇H₁₁ClN₂O | 174.63 | N/A | N/A | Pyridine core; 3-aminomethyl, 4-methyl |
| 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl | C₇H₁₆Cl₂N₂O | 215.12 | N/A | N/A | Piperidinone core; 4-aminomethyl, 1-methyl; diHCl |
| Dopamine HCl | C₈H₁₁NO₂·HCl | 189.64 | N/A | N/A | Catechol backbone; 2-aminoethyl substituent |
Key Observations :
- Substituent Position: The 4-aminomethyl group in the target compound contrasts with the 1-amino group in ASA2439, altering electronic distribution and hydrogen-bonding capacity .
- Salt Form: Dihydrochloride salts (e.g., piperidinone analog) generally have higher aqueous solubility than monohydrochloride salts, impacting bioavailability .
Antiarrhythmic Agents
Pyrrolidinone derivatives like S-61 and S-73 (piperazine-substituted analogs) demonstrate α1-adrenolytic and antiarrhythmic activities. The aminomethyl group in 4-(Aminomethyl)pyrrolidin-2-one HCl could modulate receptor affinity compared to bulkier substituents in these derivatives .
Neurotransmitter Analogs
Dopamine HCl (CAS: 62-31-7) shares a primary amine group but lacks the pyrrolidinone backbone. The rigid pyrrolidinone structure in the target compound may reduce metabolic degradation compared to dopamine’s catechol moiety, which is prone to oxidation .
Biological Activity
4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective properties. The following sections provide a detailed overview of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H12ClN
- CAS Number : 1400764-39-7
The compound features a pyrrolidine ring with an amino group and a carbonyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. The results indicated moderate antibacterial activity, with inhibition zones measuring approximately 17 mm for E. coli and 15 mm for S. aureus .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 17 |
| S. aureus | 15 |
Anticancer Activity
The compound's anticancer properties have been explored in various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed cytotoxic effects with IC50 values indicating effective concentration ranges for different cancer types .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases where it exhibited the ability to inhibit oxidative stress and promote neuronal survival . The mechanisms involved include modulation of neurotransmitter levels and reduction of inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. For example, its interaction with cholinergic receptors has been implicated in enhancing cognitive functions . Additionally, the compound's structure allows for hydrogen bonding with target proteins, facilitating its biological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted by Sreekanth and Jha (2020) evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound, against multi-drug resistant strains . The findings underscored its potential as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner . This study emphasized the need for further development of derivatives to enhance potency.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Aminomethyl)pyrrolidin-2-one hydrochloride?
- Methodology:
- Nucleophilic Substitution: React pyrrolidin-2-one derivatives with aminomethylating agents (e.g., chloromethylamine) in polar solvents like DMF at 60–80°C. Purify via recrystallization from ethanol/water mixtures .
- Hydrochloride Salt Formation: Treat the free base with concentrated HCl in cold ethanol (0–5°C) to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric conversion .
- Key Parameters: Reaction time (12–24 h), inert atmosphere (N₂/Ar), and column chromatography (silica gel, methanol/dichloromethane eluent) for intermediate purification .
Q. How should solubility and stability be evaluated for this compound under experimental conditions?
- Procedure:
- Solubility: Test in water, methanol, DMSO, and PBS buffer (pH 7.4) at 25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility limits (e.g., >50 mg/mL in water) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS and NMR. Store at –20°C in amber vials under nitrogen to prevent hygroscopic degradation .
Q. What analytical techniques are critical for characterizing purity and structure?
- Techniques:
- HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm UV detection. Purity >98% required for pharmacological assays .
- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆. Key peaks: δ 3.2–3.5 ppm (pyrrolidinone ring protons), δ 4.1 ppm (aminomethyl group) .
- MS: ESI-MS in positive mode; expected [M+H]⁺ = 136.58 (free base) .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyrrolidinone derivatives be resolved?
- Approach:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation from ethanol/water. Compare unit cell parameters (e.g., monoclinic P21/c space group) with literature .
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set). Validate against experimental bond lengths/angles to identify polymorphic discrepancies .
- Thermal Analysis: Perform DSC/TGA to detect hydrate/anhydrous forms. Endothermic peaks near 227°C correlate with decomposition .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Optimization:
- DoE (Design of Experiments): Vary temperature (50–80°C), solvent (DMF vs. DMSO), and catalyst (e.g., K₂CO₃). Use response surface methodology to maximize yield (>70%) .
- Impurity Profiling: Identify by-products (e.g., over-alkylated derivatives) via LC-MS. Adjust reaction stoichiometry (1:1.2 molar ratio of amine to electrophile) to suppress side reactions .
- Scale-Up: Use continuous-flow reactors for improved heat/mass transfer. Achieve consistent purity (>99%) at 1 kg scale .
Q. How are mechanistic studies designed to probe the compound’s biological interactions?
- Protocol:
- Receptor Binding Assays: Radiolabel the compound (³H/¹⁴C). Measure affinity (Kd) for GABAₐ or NMDA receptors using saturation binding curves .
- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates with biological thiols (e.g., glutathione). Fit data to pseudo-first-order models .
- Metabolic Stability: Incubate with liver microsomes (human/rat). Quantify metabolites via UPLC-QTOF-MS. Half-life >60 min suggests favorable pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
